molecular formula C9H15O4- B12555598 (2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate CAS No. 181487-68-3

(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate

Katalognummer: B12555598
CAS-Nummer: 181487-68-3
Molekulargewicht: 187.21 g/mol
InChI-Schlüssel: REUDDXCWANRXHG-ZETCQYMHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by its methoxy and oxoethyl functional groups attached to a 4-methylpentanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate typically involves the esterification of (2S)-2-hydroxy-4-methylpentanoic acid with methoxyacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated reaction systems can further optimize the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in a secondary alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2S)-2-(2-Carboxy-2-oxoethyl)-4-methylpentanoate.

    Reduction: Formation of (2S)-2-(2-Hydroxy-2-oxoethyl)-4-methylpentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-(2-Hydroxy-2-oxoethyl)-4-methylpentanoate
  • (2S)-2-(2-Methoxy-2-hydroxyethyl)-4-methylpentanoate
  • (2S)-2-(2-Methoxy-2-oxoethyl)-4-ethylpentanoate

Uniqueness

(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and development.

Eigenschaften

CAS-Nummer

181487-68-3

Molekularformel

C9H15O4-

Molekulargewicht

187.21 g/mol

IUPAC-Name

(2S)-2-(2-methoxy-2-oxoethyl)-4-methylpentanoate

InChI

InChI=1S/C9H16O4/c1-6(2)4-7(9(11)12)5-8(10)13-3/h6-7H,4-5H2,1-3H3,(H,11,12)/p-1/t7-/m0/s1

InChI-Schlüssel

REUDDXCWANRXHG-ZETCQYMHSA-M

Isomerische SMILES

CC(C)C[C@@H](CC(=O)OC)C(=O)[O-]

Kanonische SMILES

CC(C)CC(CC(=O)OC)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.